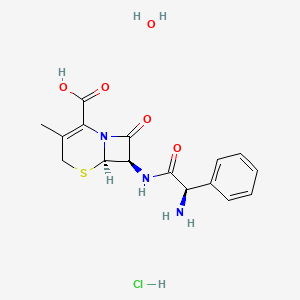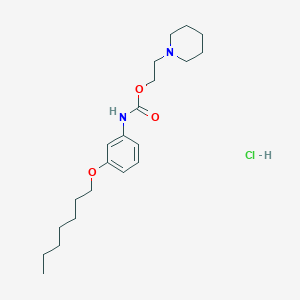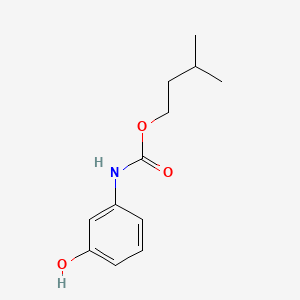
Cephalexin hydrochloride
Overview
Description
Cephalexin Hydrochloride is a first-generation cephalosporin antibiotic. It is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. This compound is effective against a broad spectrum of gram-positive and some gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephalexin Hydrochloride is synthesized from 7-aminocephalosporanic acid (7-ACA) and phenylglycine methyl ester (PGME) using penicillin acylase as a catalyst . The process involves the following steps:
Addition of L-Phenylglycine Ester Derivative: This is added to a 7-ADCA aqueous solution.
Enzyme Reaction: Immobilized penicillin acylase is added to catalyze the reaction.
Separation and Filtration: The reaction mixture is filtered to obtain cephalexin crude powder.
Crystallization: The crude powder is crystallized, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, cephalexin is produced using a similar enzymatic process but on a larger scale. The process is optimized for yield and purity, often involving continuous synthesis and separation techniques .
Chemical Reactions Analysis
Types of Reactions
Cephalexin Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed, leading to the inactivation of the antibiotic.
Oxidation: Cephalexin can be oxidized by hydroxyl radicals, leading to degradation.
Substitution: The amino group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Hydroxyl radicals generated from Fenton’s reagent.
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed
Hydrolysis: Inactive degradation products.
Oxidation: Various oxidized derivatives.
Substitution: Substituted cephalexin derivatives.
Scientific Research Applications
Cephalexin Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.
Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mechanism of Action
Cephalexin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cephradine: Similar structure and spectrum of activity but available in different formulations.
Cefadroxil: Another first-generation cephalosporin with a longer half-life.
Cefazolin: Used primarily for intravenous administration with a similar antibacterial spectrum.
Uniqueness
Cephalexin Hydrochloride is unique due to its oral bioavailability and broad-spectrum activity against both gram-positive and some gram-negative bacteria. It is also less susceptible to degradation by β-lactamase enzymes compared to penicillins .
Properties
CAS No. |
105879-42-3 |
|---|---|
Molecular Formula |
C16H20ClN3O5S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |
InChI Key |
YHJDZIQOCSDIQU-OEDJVVDHSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15686-71-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)
![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)





![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)


![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
